

Application Notes and Protocols for Agroinfiltration of Nicotiana benthamiana

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These application notes provide a detailed protocol for the transient expression of genes in Nicotiana benthamiana using Agrobacterium tumefaciens-mediated infiltration. This method is a rapid and efficient way to produce recombinant proteins, study gene function, and analyze protein-protein interactions.[1][2][3][4][5]

Introduction

Agroinfiltration is a widely used technique in plant biology for transient gene expression.[3][5] A suspension of Agrobacterium tumefaciens, carrying a gene of interest within a binary vector, is introduced into the leaves of Nicotiana benthamiana.[1][5] The bacteria then transfer the T-DNA from the binary vector into the plant cells, leading to the expression of the target gene.[5] This method offers significant advantages in terms of speed and yield compared to the creation of stable transgenic plant lines.[5] For optimal expression, it is often necessary to co-infiltrate a viral suppressor of gene silencing, such as p19.[1]

Experimental Protocols

This protocol is a synthesis of several published methods and can be adapted for various binary vectors.

Materials

Nicotiana benthamiana plants (healthy, 3-4 weeks old)[1]



- Agrobacterium tumefaciens strain (e.g., GV3101, EHA105, AGL0) harboring the desired binary vector[6][7]
- Agrobacterium strain containing a p19 silencing suppressor[1]
- Luria-Bertani (LB) or Yeast Extract Peptone (YEP) medium
- Appropriate antibiotics (e.g., Kanamycin, Rifampicin)[8][9]
- MES buffer (pH 5.6)[1][8]
- Magnesium Chloride (MgCl₂)[1][8]
- Acetosyringone[1][8]
- 1 mL needleless syringes[8]

Protocol

- Preparation of Agrobacterium Cultures (Day 1-3)
 - From a glycerol stock, streak the Agrobacterium strain containing your plasmid and the p19 strain onto separate YEP or LB agar plates with the appropriate antibiotics.[7]
 Incubate at 28°C for 2 days.[7]
 - Inoculate a single colony from each plate into 5 mL of liquid LB or YEP medium with antibiotics.[7]
 - Grow overnight at 28°C with shaking at 220-300 rpm.[7][9]
 - The following day, use this starter culture to inoculate a larger volume of LB medium (e.g., 25 mL) containing 10 mM MES (pH 5.6), 20-100 μM acetosyringone, and the appropriate antibiotics.[8] Grow overnight at 28°C to an OD600 of approximately 0.8-1.0.[8][9]
- Preparation of Infiltration Suspension (Day 4)
 - Measure the final OD600 of the overnight cultures.[1]



- Pellet the bacterial cells by centrifugation (e.g., 3000g).[8]
- Resuspend the pellets in infiltration buffer (10 mM MgCl₂, 10 mM MES pH 5.6, 100-200 μM acetosyringone) to a final desired optical density.[8]
- Adjust the final OD600 of the culture for infiltration. While the optimal OD600 can vary, a common starting point is between 0.5 and 1.0.[8] For co-infiltration, mix the cultures of the gene of interest and the p19 silencing suppressor. A common ratio is to have the final OD600 of the experimental construct at 0.3 and the p19 at 0.1.[1]
- Incubate the resuspended bacteria at room temperature for 1-3 hours before infiltration.[8]
- Agroinfiltration Procedure (Day 4)
 - Using a 1 mL needleless syringe, gently press the tip against the underside (abaxial surface) of a young, fully expanded N. benthamiana leaf.[8][9]
 - Slowly depress the plunger to infiltrate the bacterial suspension into the intercellular airspaces of the leaf. A successfully infiltrated area will appear water-soaked.[8]
 - It is advisable to mark the infiltrated areas.[1]
- Post-Infiltration and Expression Analysis (Day 6-10)
 - Place the infiltrated plants in a growth chamber or greenhouse. For the first 24 hours, they
 can be kept under dim light and high humidity to aid recovery.[8]
 - Transient gene expression can typically be analyzed 2 to 6 days post-infiltration.[1] The optimal time for expression analysis will depend on the specific protein being expressed.

Data Presentation

The efficiency of agroinfiltration can be influenced by several factors. The following table summarizes key parameters that are often optimized.



Parameter	Tested Range	Optimal Value/Range	Outcome	Reference
Agrobacterium OD600	0.1 - 1.5	0.6 - 0.8	Maximized transient gene expression.	[6][10]
Acetosyringone Concentration	50 μM - 600 μM	150 μΜ - 600 μΜ	Increased gene expression.	[6][10]
Co-infiltration with Silencing Suppressor (p19)	With and without p19	Co-infiltration with p19 at OD600 of 0.1-0.3	Significantly enhanced and prolonged gene expression.	[1][6]
Incubation Time Before Infiltration	0.5 - 3 hours	2 - 3 hours	Higher gene expression levels.	[8][10]

Visualizations

Agroinfiltration Experimental Workflow



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Caption: A flowchart illustrating the key steps and timeline of the Agrobacterium-mediated transient expression protocol in Nicotiana benthamiana.



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